
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a chemical compound that has shown potential in scientific research. It is a positively charged molecule that belongs to the class of thiadiazoles, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Antimicrobial Activity
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide is involved in the synthesis of various compounds with potential antimicrobial properties. For instance, research has shown the preparation of derivatives like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited notable antibacterial activity (Noolvi et al., 2014).
Fluorescent and Colorimetric pH Probe
This compound has been used in the synthesis of novel fluorescent and colorimetric pH probes. A study highlighted the creation of a new fluorescent and colorimetric pH probe that demonstrated high stability, selectivity, and significant shifts in Stokes. Such probes are potentially useful for real-time pH sensing in various applications (Diana et al., 2020).
Photodynamic Therapy for Cancer Treatment
Compounds containing the thiadiazol moiety, similar to the one , have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Research into new zinc phthalocyanine derivatives, for example, revealed promising properties for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Noncovalent Interaction Studies
The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a similar compound, has been quantitatively assessed, providing insights into molecular interactions that are crucial for various applications in material science and drug design (El-Emam et al., 2020).
Corrosion Inhibition in Metals
Some derivatives of thiadiazole have been investigated for their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of such compounds (Kaya et al., 2016).
Metal Complex Synthesis
Research has been conducted on synthesizing novel metal complexes of derivatives similar to N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide. These complexes were characterized and analyzed for various potential applications (Hussain Al-Amiery et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with thiocyanate ion followed by reaction with phenylhydrazine to form the desired product.", "Starting Materials": [ "4-methylbenzenediazonium tetrafluoroborate", "thiocyanate ion", "phenylhydrazine" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add thiocyanate ion to the solution and stir for 30 minutes.", "Step 3: Add phenylhydrazine to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid and recrystallize from ethanol to obtain N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide." ] } | |
CAS番号 |
368859-38-5 |
製品名 |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
分子式 |
C16H16BrN3S |
分子量 |
362.29 |
IUPAC名 |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChIキー |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



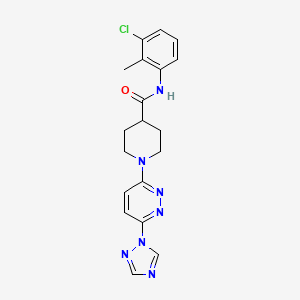

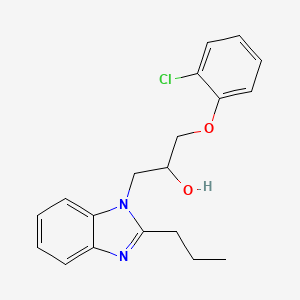
![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
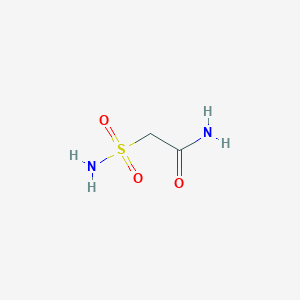
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)
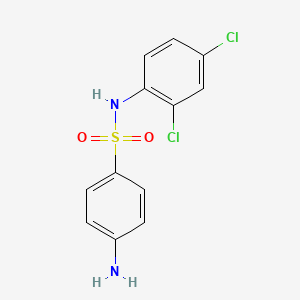
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
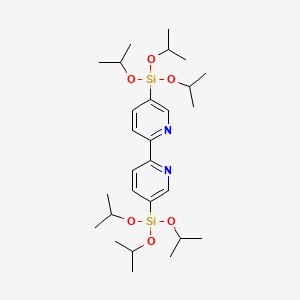

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)